molecular formula C19H20O B14591623 Anthracene, 2-[(1,1-dimethylethoxy)methyl]- CAS No. 61603-50-7

Anthracene, 2-[(1,1-dimethylethoxy)methyl]-

Katalognummer: B14591623
CAS-Nummer: 61603-50-7
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: LXMOAHVSOLPPHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anthracene, 2-[(1,1-dimethylethoxy)methyl]- is a derivative of anthracene, a solid polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene, 2-[(1,1-dimethylethoxy)methyl]- typically involves the alkylation of anthracene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Anthracene, 2-[(1,1-dimethylethoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which have applications in dye production, organic semiconductors, and photochemical research .

Wissenschaftliche Forschungsanwendungen

Anthracene, 2-[(1,1-dimethylethoxy)methyl]- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which Anthracene, 2-[(1,1-dimethylethoxy)methyl]- exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, it can interact with proteins, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anthracene: The parent compound, consisting of three fused benzene rings.

    Phenanthrene: Another PAH with a similar structure but different ring fusion pattern.

    Naphthalene: A simpler PAH with two fused benzene rings.

Uniqueness

Anthracene, 2-[(1,1-dimethylethoxy)methyl]- is unique due to its tert-butyl group, which imparts distinct chemical properties and reactivity. This modification enhances its solubility and stability, making it more suitable for specific applications compared to its parent compound .

Eigenschaften

CAS-Nummer

61603-50-7

Molekularformel

C19H20O

Molekulargewicht

264.4 g/mol

IUPAC-Name

2-[(2-methylpropan-2-yl)oxymethyl]anthracene

InChI

InChI=1S/C19H20O/c1-19(2,3)20-13-14-8-9-17-11-15-6-4-5-7-16(15)12-18(17)10-14/h4-12H,13H2,1-3H3

InChI-Schlüssel

LXMOAHVSOLPPHR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.